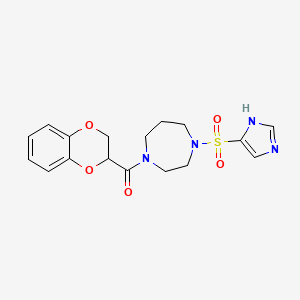
1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H20N4O5S and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.11544092 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
- IUPAC Name : 1-(2,3-dihydro-1,4-benzodioxin-2-carbonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane
- Molecular Formula : C14H16N2O3S
- Molecular Weight : 300.36 g/mol
The compound features a benzodioxine moiety linked to an imidazole sulfonamide and a diazepane ring. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- α-Adrenoceptor Antagonism : Similar compounds have shown affinity for α-adrenoceptors, suggesting potential applications in managing hypertension and related cardiovascular conditions .
- Imidazoline Binding Sites : The imidazole component may interact with imidazoline receptors, which are implicated in regulating blood pressure and neuroprotection .
Antihypertensive Effects
Research indicates that derivatives of compounds with similar structures demonstrate significant antihypertensive effects. For example:
- In studies involving spontaneously hypertensive rats, compounds with high affinities for imidazoline binding sites exhibited reductions in mean arterial blood pressure (MAP) and heart rate (HR) .
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of related compounds against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6i | HepG2 | 12.5 | Induces apoptosis via caspase activation |
| 6j | A549 | 15.0 | Cell cycle arrest at G1 phase |
The compound 6i was shown to significantly increase the proportion of cells in the G1 phase while decreasing those in the S and G2/M phases, indicating a strong antiproliferative effect .
Apoptotic Mechanisms
In HepG2 cells treated with compound 6i:
- Caspase Activation : Caspase-3 levels increased approximately 3.9-fold compared to controls.
- Bax/Bcl-2 Ratio : The pro-apoptotic protein Bax was upregulated by 7.22-fold, while Bcl-2 levels decreased by 7.5-fold, suggesting a shift toward apoptosis .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to the target molecule:
- Cardiovascular Studies : A study involving the administration of imidazoline derivatives revealed significant reductions in blood pressure in animal models, supporting their use as antihypertensive agents.
- Cancer Research : Clinical trials assessing the efficacy of similar compounds in cancer therapy have shown promising results in reducing tumor growth and enhancing patient survival rates.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c22-17(15-11-25-13-4-1-2-5-14(13)26-15)20-6-3-7-21(9-8-20)27(23,24)16-10-18-12-19-16/h1-2,4-5,10,12,15H,3,6-9,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYQSBXFQZEAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













